molecular formula C17H13F2NO3S B2715284 1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899214-10-9

1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2715284
CAS No.: 899214-10-9
M. Wt: 349.35
InChI Key: QTKQLRQJBSCNLX-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive quinoline compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: Ethyl quinoline-4-carboxylate, 4-fluorobenzenesulfonyl chloride, and fluorinating agents.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.

    Substitution: The fluorine atoms and the sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.

Uniqueness

1-ethyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to the presence of both fluorine atoms and the sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3S/c1-2-20-10-16(17(21)14-9-12(19)5-8-15(14)20)24(22,23)13-6-3-11(18)4-7-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKQLRQJBSCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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